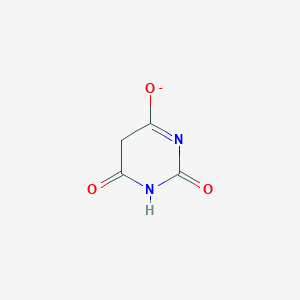

Barbiturate

Description

Properties

Molecular Formula |

C4H3N2O3- |

|---|---|

Molecular Weight |

127.08 g/mol |

IUPAC Name |

2,6-dioxo-5H-pyrimidin-4-olate |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/p-1 |

InChI Key |

HNYOPLTXPVRDBG-UHFFFAOYSA-M |

Canonical SMILES |

C1C(=O)NC(=O)N=C1[O-] |

Synonyms |

arbiturate barbituric acid barbituric acid, monosodium salt sodium barbiturate |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of barbituric acid from urea and malonic acid

An In-depth Technical Guide to the Synthesis of Barbituric Acid from Urea (B33335) and Malonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of barbituric acid, the parent compound of the widely recognized class of barbiturate drugs. While barbituric acid itself is not pharmacologically active, its derivatives have been extensively used as sedatives, hypnotics, and anticonvulsants.[1][2] The core synthesis, a classic condensation reaction, involves the reaction of urea with a malonic acid derivative, typically diethyl malonate, in the presence of a strong base.

This guide details the reaction mechanism, provides a standardized experimental protocol, summarizes key quantitative data, and illustrates the process through logical diagrams.

Reaction Mechanism and Principles

The synthesis of barbituric acid from diethyl malonate and urea is a condensation reaction, specifically a twofold nucleophilic acyl substitution.[1] The reaction is typically facilitated by a strong base, such as sodium ethoxide, which is often prepared in situ by reacting sodium metal with absolute ethanol (B145695).[1][3]

The mechanism proceeds via the following key steps:

-

Deprotonation of Urea : The strong base (ethoxide ion) deprotonates urea, significantly increasing its nucleophilicity.[1]

-

Nucleophilic Attack : The resulting urea anion acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl malonate. This forms a tetrahedral intermediate.

-

Elimination of Ethoxide : The intermediate collapses, eliminating an ethoxide ion and forming an amide-ester intermediate.

-

Intramolecular Cyclization : A second, intramolecular nucleophilic attack occurs, where the remaining nitrogen of the urea moiety attacks the second carbonyl carbon of the ester.

-

Ring Closure : This leads to a cyclic tetrahedral intermediate which then eliminates a second molecule of ethoxide, forming the stable heterocyclic pyrimidine (B1678525) ring of the this compound anion.

-

Protonation : The final step involves an acidic work-up (e.g., with hydrochloric acid) to protonate the this compound salt, precipitating the final product, barbituric acid.[1]

Logical Workflow for Synthesis

The overall experimental process follows a logical sequence from reagent preparation to final product isolation and purification.

Caption: Experimental workflow for barbituric acid synthesis.

Experimental Protocols

The following protocol is a widely cited and reliable method for the synthesis of barbituric acid, adapted from the procedure published in Organic Syntheses.[1][4]

Materials:

-

Sodium metal (11.5 g, 0.5 gram-atom)

-

Absolute ethanol (500 mL)

-

Diethyl malonate (80 g, 0.5 mol)

-

Urea, dry (30 g, 0.5 mol)

-

Concentrated Hydrochloric Acid (HCl, approx. 45 mL)

-

Distilled water

Apparatus:

-

2 L round-bottom flask

-

Reflux condenser with a calcium chloride guard tube

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Beakers

Procedure:

-

Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser (protected by a calcium chloride tube), 11.5 g of finely cut sodium metal is carefully dissolved in 250 mL of absolute ethanol. The reaction can be vigorous; if necessary, the flask should be cooled in an ice bath.[3]

-

Addition of Reagents: Once all the sodium has reacted, 80 g (0.5 mol) of diethyl malonate is added to the sodium ethoxide solution.[4] Separately, 30 g (0.5 mol) of dry urea is dissolved in 250 mL of hot (approx. 70°C) absolute ethanol. This hot urea solution is then added to the flask.[1][4]

-

Condensation Reaction: The mixture is shaken thoroughly and then heated to reflux for 7 hours in an oil bath set to 110°C.[3][4] A white solid, the sodium salt of barbituric acid, will precipitate during the reaction.[1]

-

Work-up and Isolation: After the reflux period, the reaction is stopped. 500 mL of hot water (approx. 50°C) is added to the reaction mixture to dissolve the solid precipitate.[4] The solution is then carefully acidified with concentrated hydrochloric acid (approx. 45 mL) with constant stirring until it is acidic to litmus (B1172312) paper. This step protonates the salt, causing the barbituric acid to precipitate.[1][4]

-

Crystallization and Collection: The resulting clear solution is filtered and then cooled in an ice bath overnight to allow for complete crystallization of the product.[4] The white crystalline product is collected by suction filtration using a Büchner funnel, washed with a small amount (50 mL) of cold water, and drained well.[4][5]

-

Drying: The collected product is dried in an oven at 105–110°C for 3 to 4 hours.[4][5] The final product is barbituric acid.

Chemical Reaction Pathway

The condensation of diethyl malonate with urea is a cyclization reaction that forms the core pyrimidine heterocycle.

Caption: Synthesis of barbituric acid from urea and diethyl malonate.

Quantitative Data Summary

The yield and reaction conditions for the synthesis of barbituric acid can vary based on the specific protocol, base, and solvent system employed. The following table summarizes quantitative data from various reported experimental procedures.

| Starting Materials | Base / Catalyst | Solvent | Reaction Time | Reaction Temp. | Reported Yield (%) | Reference(s) |

| Diethyl malonate, Urea | Sodium Ethoxide | Absolute Ethanol | 7 hours | 110°C | 72 - 78% | [1][4][5] |

| Diethyl malonate, Urea | Sodium Ethoxide | Absolute Ethanol | Not Specified | Not Specified | 95.3% | [1] |

| Diethyl malonate, Urea | Sodium Butylate | Butanol | ~45 minutes | 100°C to boiling | 87% | [6] |

| Diethyl malonate, Urea | Sodium Methoxide | Methanol | 4 - 5 hours | 66 - 68°C | Not Specified | [7] |

| Diethyl malonate, Urea | Sodium Methoxide | Ethylene Glycol | 6 hours | 110°C | 70% | [7] |

| Diethyl malonate, Urea | Sodium Ethoxide | Ethanol | Not Specified | Not Specified | 59% (recrystallized) | [8] |

Physical Properties:

References

- 1. benchchem.com [benchchem.com]

- 2. Barbituric acid - Wikipedia [en.wikipedia.org]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. US2051846A - Production of barbituric acid - Google Patents [patents.google.com]

- 7. Barbituric acid synthesis - chemicalbook [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

A Technical Guide to the Classification of Barbiturates Based on Duration of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the classification of barbiturates, focusing on their duration of action. Barbiturates, derivatives of barbituric acid, are a class of central nervous system (CNS) depressants historically used for their sedative, hypnotic, anxiolytic, and anticonvulsant properties.[1] While their use has largely been superseded by benzodiazepines due to a narrower therapeutic index and higher risk of dependence and overdose, they remain important in specific clinical applications such as anesthesia, epilepsy, and treatment of refractory intracranial pressure.[2][3][4]

The primary determinant of a barbiturate's clinical application is its duration of action, which dictates the onset and length of its therapeutic effect.[5] This guide will delve into the pharmacokinetic and pharmacodynamic principles that underpin this classification, present detailed quantitative data, outline the experimental methodologies used to determine these parameters, and illustrate the core signaling pathway through which these drugs exert their effects.

Classification of Barbiturates

Barbiturates are categorized into four main classes based on their duration of action: ultra-short-acting, short-acting, intermediate-acting, and long-acting.[2] This classification is fundamentally linked to their pharmacokinetic profiles, particularly their lipid solubility, rate of redistribution from the CNS to other tissues, and their metabolic clearance.[6]

Ultra-Short-Acting Barbiturates

These agents have a very rapid onset of action (within seconds of intravenous administration) and a very short duration of effect (minutes).[7] Their high lipid solubility allows for rapid entry into the highly perfused brain tissue, leading to a swift induction of anesthesia.[8] The termination of their effect is primarily due to redistribution from the brain to less perfused tissues like muscle and adipose tissue, rather than metabolism.[9]

Examples: Methohexital, Thiopental (B1682321)

Short-Acting Barbiturates

With an onset of action within 10 to 15 minutes and a duration of three to four hours, this class was historically used for insomnia.[5][10]

Examples: Pentobarbital (B6593769), Secobarbital

Intermediate-Acting Barbiturates

These barbiturates have an onset of action of 45 to 60 minutes and their effects last for about four to six hours.[5][11] They were also prescribed for insomnia and as anxiolytics.

Examples: Amobarbital, Butabarbital

Long-Acting Barbiturates

Characterized by a slow onset of action (up to an hour or more) and a long duration of effect (up to 12 hours or more), these drugs are primarily used for their anticonvulsant properties in the management of epilepsy.[3][5] Their longer duration is a result of lower lipid solubility and slower metabolic clearance.[12]

Example: Phenobarbital

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for representative barbiturates from each class. These values are critical for understanding their clinical effects and for guiding dosage regimens.

Table 1: Ultra-Short-Acting Barbiturates

| Drug | Onset of Action (IV) | Duration of Action | Elimination Half-life | Protein Binding | Volume of Distribution (Vd) |

| Methohexital | ~30 seconds[7] | 5-7 minutes[7] | 5.6 ± 2.7 minutes[13] | - | - |

| Thiopental | 30-45 seconds[14] | 5-8 minutes[14] | 3-26 hours[9] | 75-90%[1] | 2.16 L/kg[15] |

Table 2: Short-Acting Barbiturates

| Drug | Onset of Action (Oral) | Duration of Action | Elimination Half-life | Protein Binding | Volume of Distribution (Vd) |

| Pentobarbital | 10-15 minutes[16] | 3-4 hours[10] | 15-50 hours[17] | 20-45%[10] | ~1 L/kg[17] |

| Secobarbital | 10-15 minutes[18] | 3-4 hours[19] | ~30 hours[18] | 55%[18] | ~1.5 L/kg[19] |

Table 3: Intermediate-Acting Barbiturates

| Drug | Onset of Action (Oral) | Duration of Action | Elimination Half-life | Protein Binding | Volume of Distribution (Vd) |

| Amobarbital | 45-60 minutes[11] | 6-8 hours[20] | 8-42 hours[21] | ~60%[22] | ~1 L/kg[23] |

| Butabarbital | 45-60 minutes[24] | 6-8 hours[25] | ~100 hours[26] | - | ~1.5 L/kg[24] |

Table 4: Long-Acting Barbiturates

| Drug | Onset of Action (Oral) | Duration of Action | Elimination Half-life | Protein Binding | Volume of Distribution (Vd) |

| Phenobarbital | ~1 hour[3] | Up to 12 hours[3] | 53-118 hours[27] | 20-45%[28] | 0.60 L/kg[29] |

Experimental Protocols

The determination of the pharmacokinetic parameters listed above involves a combination of pre-clinical and clinical studies.

Pharmacokinetic Studies in Animal Models

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a this compound.

Methodology:

-

Animal Model Selection: Rodents (rats, mice) and non-rodents (dogs, rabbits) are commonly used.[30][31][32]

-

Drug Administration: The this compound is administered via various routes (intravenous, oral, intramuscular) at different doses.[31]

-

Sample Collection: Blood, urine, feces, and various tissues are collected at predetermined time points.[32]

-

Bioanalytical Method: The concentration of the parent drug and its metabolites in the collected samples is quantified using validated analytical techniques such as gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[30][31]

-

Pharmacokinetic Modeling: The concentration-time data is then fitted to pharmacokinetic models (e.g., one-, two-, or three-compartment models) to calculate parameters like half-life, volume of distribution, and clearance.[33]

Electrophysiological Studies on GABA-A Receptors

Objective: To characterize the effect of a this compound on the function of the GABA-A receptor.

Methodology:

-

Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are engineered to express specific subtypes of GABA-A receptors.[34]

-

Electrophysiological Recording: Whole-cell voltage-clamp or two-electrode voltage-clamp techniques are used to measure the ion currents flowing through the GABA-A receptor channels in response to the application of GABA and the this compound.[34]

-

Data Analysis: The potentiation of GABA-induced currents, direct activation of the receptor by the this compound, and any channel-blocking effects are quantified to determine the drug's efficacy and potency at the receptor level.

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for barbiturates is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2] The GABA-A receptor is a ligand-gated ion channel composed of five subunits that form a central chloride (Cl-) pore.[35]

Barbiturates bind to a distinct allosteric site on the GABA-A receptor, different from the binding sites for GABA and benzodiazepines.[2][36] This binding increases the duration of the chloride channel opening when GABA is also bound.[2][36] The prolonged influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus resulting in CNS depression.[8] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their higher toxicity compared to benzodiazepines.[2]

References

- 1. Thiopental – Pharmacokinetics [sepia2.unil.ch]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 7. drugs.com [drugs.com]

- 8. What is the mechanism of Methohexital Sodium? [synapse.patsnap.com]

- 9. openanesthesia.org [openanesthesia.org]

- 10. Pentobarbital - Wikipedia [en.wikipedia.org]

- 11. drugs.com [drugs.com]

- 12. droracle.ai [droracle.ai]

- 13. Methohexital - Wikipedia [en.wikipedia.org]

- 14. Intravenous Anesthesia - Barbiturates [greggordon.org]

- 15. Pharmacokinetics of thiopental after single and multiple intravenous doses in critical care patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Secobarbital (Seconal) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 19. m.youtube.com [m.youtube.com]

- 20. amobarbital [glowm.com]

- 21. Amobarbital - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 22. mims.com [mims.com]

- 23. youtube.com [youtube.com]

- 24. m.youtube.com [m.youtube.com]

- 25. accessdata.fda.gov [accessdata.fda.gov]

- 26. Butabarbital - Wikipedia [en.wikipedia.org]

- 27. m.youtube.com [m.youtube.com]

- 28. benchchem.com [benchchem.com]

- 29. Phenobarbital pharmacokinetics and bioavailability in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Pharmacokinetics of pentobarbital in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Frontiers | Pharmacokinetics of Intravenous and Oral Phenobarbital Sodium in Healthy Goats [frontiersin.org]

- 32. Pharmacokinetics of secobarbital in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. scilit.com [scilit.com]

- 34. This compound interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 36. GABAA receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Phenobarbital

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenobarbital (B1680315), first synthesized in 1912, is a long-acting barbiturate that has been a mainstay in the treatment of epilepsy for over a century.[1] Its enduring clinical relevance stems from its efficacy in controlling various types of seizures, its well-characterized pharmacokinetic profile, and its affordability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for phenobarbital, intended to serve as a resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Phenobarbital, chemically known as 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione, is a derivative of barbituric acid.[2][3] The core structure consists of a pyrimidine (B1678525) ring with two amide functionalities and a methylene (B1212753) group at the 5-position substituted with both an ethyl and a phenyl group.[1] This substitution is crucial for its pharmacological activity.

Chemical Structure of Phenobarbital

Caption: Chemical structure of phenobarbital.

Table 1: Chemical Identifiers of Phenobarbital

| Identifier | Value |

| IUPAC Name | 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione[2] |

| CAS Number | 50-06-6[2] |

| Molecular Formula | C₁₂H₁₂N₂O₃[2][4][5] |

| Molecular Weight | 232.24 g/mol [2][4][5] |

| SMILES | CCC1(C(=O)NC(=O)NC1=O)c2ccccc2[6] |

| InChI | 1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)[6][7] |

Physicochemical Properties

The physicochemical properties of phenobarbital are critical for its formulation, dissolution, absorption, and overall bioavailability. It is a white, odorless, crystalline powder with a slightly bitter taste.[2][8]

Table 2: Physicochemical Properties of Phenobarbital

| Property | Value |

| Melting Point | 174-178 °C[2][8][9] |

| pKa | 7.3[2][10] |

| LogP (octanol-water) | 1.47[2][11] |

| Water Solubility | 1 g/L[2][8] |

| Ethanol Solubility | Freely soluble[9][10] |

| Chloroform Solubility | Soluble[2] |

| Ether Solubility | Soluble[2] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and quantification of phenobarbital.

-

Infrared (IR) Spectroscopy: The IR spectrum of phenobarbital exhibits characteristic peaks corresponding to its functional groups. Key absorptions include N-H stretching vibrations around 3200 cm⁻¹, C=O stretching vibrations in the range of 1680-1750 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum shows signals for the ethyl group (a triplet and a quartet), the phenyl group (multiplets in the aromatic region), and the N-H protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum displays distinct resonances for the carbonyl carbons, the quaternary carbon at position 5, and the carbons of the ethyl and phenyl groups.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of phenobarbital typically shows a molecular ion peak at m/z 232, along with characteristic fragmentation patterns.[12]

Mechanism of Action

Phenobarbital's primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABAA receptor.[1][4] It binds to an allosteric site on the GABAA receptor-chloride ion channel complex, increasing the duration of chloride channel opening in response to GABA.[1] This leads to an enhanced influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. At higher concentrations, phenobarbital can directly activate the GABAA receptor.[4]

GABA-A Receptor Signaling Pathway

Caption: Phenobarbital's modulation of the GABA-A receptor signaling pathway.

Experimental Protocols

Synthesis of Phenobarbital

The classical synthesis of phenobarbital involves the condensation of diethyl ethylphenylmalonate with urea (B33335) in the presence of a strong base like sodium ethoxide.

Experimental Workflow for Phenobarbital Synthesis

Caption: A simplified workflow for the synthesis of phenobarbital.

Detailed Protocol: A detailed, step-by-step laboratory synthesis protocol is beyond the scope of this document but can be adapted from established methods in organic chemistry literature. Key steps involve the careful handling of sodium metal to prepare sodium ethoxide, followed by the condensation reaction, and purification by recrystallization to obtain a pure product.

Determination of Physicochemical Properties

-

pKa Determination by Potentiometric Titration:

-

Prepare a standard solution of phenobarbital in a suitable solvent (e.g., a water-ethanol mixture).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

-

-

LogP Determination by Shake-Flask Method:

-

Prepare a solution of phenobarbital in a biphasic system of n-octanol and water.

-

Shake the mixture vigorously to allow for partitioning of the phenobarbital between the two phases.

-

Allow the phases to separate completely.

-

Determine the concentration of phenobarbital in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of P.

-

Analytical Methods for Quantification

The United States Pharmacopeia (USP) provides standardized methods for the quality control of phenobarbital.[13] High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the quantification of phenobarbital in pharmaceutical formulations and biological fluids.[6]

Table 3: Typical HPLC Parameters for Phenobarbital Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/phosphate buffer (pH 4.5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Injection Volume | 20 µL |

Conclusion

Phenobarbital remains a clinically significant antiepileptic drug with a well-defined chemical structure and a rich body of scientific literature detailing its properties. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the core chemical and physical characteristics, mechanism of action, and key experimental methodologies associated with this important pharmaceutical compound. A thorough understanding of these fundamental aspects is crucial for its continued safe and effective use, as well as for the development of new and improved antiepileptic therapies.

References

- 1. What is the mechanism of Phenobarbital? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. fi.bloomtechz.com [fi.bloomtechz.com]

- 5. Manufacturing of Phenol Barbital | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Phenobarbital Sodium? [synapse.patsnap.com]

- 8. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Phenobarbital Sodium [drugfuture.com]

- 13. pharmacopeia.cn [pharmacopeia.cn]

An In-depth Technical Guide on the Core Mechanism of Action of Barbiturates on GABAa Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of barbiturates with γ-aminobutyric acid type A (GABAa) receptors. It synthesizes key quantitative data, details common experimental methodologies, and visually represents the associated signaling pathways and workflows to support advanced research and drug development in this critical area of neuropharmacology.

Core Mechanism of Action: Allosteric Modulation and Direct Agonism

Barbiturates exert their primary effects on the central nervous system by modulating the function of GABAa receptors, the principal inhibitory neurotransmitter receptors in the brain.[1][2] These receptors are ligand-gated ion channels that, upon binding to GABA, open a central pore permeable to chloride ions (Cl⁻).[2][3] The resulting influx of Cl⁻ hyperpolarizes the neuron, reducing its excitability and leading to an overall inhibitory effect on neurotransmission.[1][2]

The mechanism of action of barbiturates on GABAa receptors is multifaceted and concentration-dependent, encompassing three primary actions:

-

Positive Allosteric Modulation: At lower, clinically relevant concentrations, barbiturates act as positive allosteric modulators.[4][5] They bind to a site on the GABAa receptor that is distinct from the GABA binding site.[4][6] This binding potentiates the effect of GABA by increasing the duration of the chloride ion channel opening, thereby enhancing the efficacy of GABA-mediated inhibition.[4][7] This contrasts with benzodiazepines, which increase the frequency of channel opening.[4][8]

-

Direct Agonism: At higher concentrations, barbiturates can directly activate the GABAa receptor, even in the absence of GABA.[4][5] This direct gating of the chloride channel contributes significantly to their sedative-hypnotic and anesthetic effects, as well as their higher toxicity in overdose compared to benzodiazepines.[4]

-

Channel Blockade: At very high concentrations (in the millimolar range), barbiturates can act as channel blockers, physically occluding the open pore and inhibiting ion flow.[9][10] This action can limit the maximal current conducted by the channel.[9]

Barbiturates are relatively non-selective compounds that can also interact with other ligand-gated ion channels, such as AMPA and kainate receptors, where they act as antagonists.[4] This dual action of enhancing inhibitory neurotransmission and suppressing excitatory neurotransmission contributes to their potent CNS depressant effects.[4]

Quantitative Data on Barbiturate-GABAa Receptor Interactions

The affinity and efficacy of barbiturates are dependent on both the specific this compound and the subunit composition of the GABAa receptor.[11] The following tables summarize key quantitative data from electrophysiological studies.

| This compound | Action | Receptor/Cell Type | EC₅₀ | Reference |

| Pentobarbitone (PB) | Direct Activation | Cultured Rat Hippocampal Neurons | 0.33 mM | [9][12] |

| Phenobarbitone (PHB) | Direct Activation | Cultured Rat Hippocampal Neurons | 3.0 mM | [9][12] |

| Pentobarbitone (PB) | Potentiation of 1 µM GABA | Cultured Rat Hippocampal Neurons | 94 µM | [9][12] |

| Phenobarbitone (PHB) | Potentiation of 1 µM GABA | Cultured Rat Hippocampal Neurons | 0.89 mM | [9][12] |

| Pentobarbitone | Potentiation of GABA | Human α1β2γ2s, α6β2γ2s, etc. | 20-35 µM | [11] |

| Pentobarbitone | Direct Activation | Human α6β2γ2s | 58 µM | [11] |

| Pentobarbitone | Direct Activation | Human α2β2γ2s | 139 µM | [11] |

| Pentobarbitone | Direct Activation | Human α5β2γ2s | 528 µM | [11] |

| Pentobarbital | Potentiation of IPSC decay | Rat Neocortical Neurons | 41 µM | [13] |

| Amobarbital | Potentiation of IPSC decay | Rat Neocortical Neurons | 103 µM | [13] |

| Phenobarbital | Potentiation of IPSC decay | Rat Neocortical Neurons | 144 µM | [13] |

| Phenobarbital | Direct Activation (shunting firing) | Rat Neocortical Neurons | 133 µM | [13] |

| This compound | Action | Receptor/Cell Type | IC₅₀ | Reference |

| Pentobarbitone (PB) | Channel Block | Cultured Rat Hippocampal Neurons | 2.8 mM | [9][12] |

| Phenobarbitone (PHB) | Channel Block | Cultured Rat Hippocampal Neurons | 12.9 mM | [9][12] |

Experimental Protocols

The characterization of this compound effects on GABAa receptors predominantly relies on electrophysiological techniques. Whole-cell patch-clamp and two-electrode voltage-clamp are the gold standards for these investigations.

Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons or Transfected Cell Lines

This technique allows for the recording of ionic currents from a single cell.

Objective: To measure the potentiation of GABA-evoked currents and direct activation of GABAa receptors by barbiturates.

Methodology:

-

Cell Preparation:

-

Culture primary neurons (e.g., rat hippocampal neurons) or a cell line (e.g., HEK293, CHO) on glass coverslips.

-

If using a cell line, transiently or stably transfect the cells with the desired GABAa receptor subunit combination (e.g., α1β2γ2).[14]

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[14]

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH. (Using CsCl internally blocks K⁺ channels for better isolation of Cl⁻ currents).[14]

-

Drug Solutions: Prepare stock solutions of GABA and the this compound of interest (e.g., pentobarbital) in the appropriate solvent (e.g., deionized water or DMSO) and dilute to final concentrations in the external solution.[14]

-

-

Recording:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.[14]

-

Under a microscope, approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.[14]

-

Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.[14]

-

Clamp the cell at a holding potential of -60 mV.[14]

-

-

Drug Application:

-

Use a rapid solution exchange system to apply drugs to the recorded cell.[14]

-

To test for potentiation, first establish a baseline response by applying a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀). Then, co-apply the same concentration of GABA with the desired concentration of the this compound.[14]

-

To test for direct activation, apply the this compound alone to the cell.

-

-

Data Analysis:

-

Measure the peak amplitude and decay kinetics of the evoked currents.

-

Construct dose-response curves to determine EC₅₀ values for potentiation and direct activation.

-

Two-Electrode Voltage-Clamp on Xenopus Oocytes

This method is well-suited for studying the properties of specific, recombinantly expressed GABAa receptor subtypes.

Objective: To characterize the subunit-dependent effects of barbiturates on human GABAa receptors.

Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Inject the oocytes with cRNAs encoding the desired human GABAa receptor subunits (e.g., various α and β subunits along with a γ2 subunit).[11]

-

Incubate the oocytes for several days to allow for receptor expression.

-

-

Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the oocyte at a holding potential, typically between -40 mV and -70 mV.

-

-

Drug Application:

-

Dissolve GABA and barbiturates in the Ringer's solution and apply them to the oocyte via the perfusion system.

-

Follow a similar drug application paradigm as in the patch-clamp protocol to test for potentiation and direct activation.

-

-

Data Analysis:

-

Measure the amplitude of the elicited currents in response to GABA, the this compound, or a combination.

-

Generate concentration-response curves to determine the affinity (EC₅₀) and efficacy (maximal response) for each condition and receptor subtype.[11]

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action on GABAa Receptors

Caption: Signaling pathway of this compound modulation of the GABAa receptor.

Experimental Workflow for Whole-Cell Patch-Clamp Analysis

Caption: Workflow for characterizing this compound effects using whole-cell patch-clamp.

Logical Relationship of this compound Actions

Caption: Concentration-dependent actions of barbiturates on the GABAa receptor.

References

- 1. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound and benzodiazepine modulation of GABA receptor binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Emergence of Null Allosteric Ligands: A New Pharmacological Profile for Barbiturate Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The historical therapeutic role of barbiturates as central nervous system depressants is intrinsically linked to their function as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor. However, recent advancements in medicinal chemistry have unveiled a new class of barbiturate derivatives with a fundamentally different and novel pharmacological profile. This guide details the profile of spiro-barbiturate analogues, which function as "null allosteric ligands" (NALs), capable of reversing the effects of general anesthetics without exhibiting intrinsic modulatory activity. This discovery opens new avenues for the development of anesthetic reversal agents and modulators for channelopathies related to GABA-A receptor mutations.

Introduction: Beyond Positive Allosteric Modulation

Classical barbiturates, such as phenobarbital (B1680315) and pentobarbital, enhance the effect of GABA at the GABA-A receptor. They bind to a distinct allosteric site on the receptor complex, increasing the duration of chloride channel opening, which leads to neuronal hyperpolarization and the characteristic sedative, hypnotic, and anticonvulsant effects. While effective, this mechanism is associated with a narrow therapeutic index and significant side effects.

Recent research, spurred by comparisons of the structure-activity relationships (SAR) of sedative (PAM) and excitatory (Negative Allosteric Modulator, or NAM) barbiturates, has led to the synthesis of conformationally constrained spiro-analogs of phenobarbital.[1] A landmark 2025 study published in the Journal of Medicinal Chemistry detailed the synthesis and characterization of over 50 such spiro-barbiturates.[1] This work revealed that specific structural constraints could abolish the intrinsic positive modulation, creating compounds that instead competitively antagonize the binding of other positive modulators, such as general anesthetics, at their allosteric site.[1] These molecules were subsequently classified as null allosteric ligands (NALs).[1]

Pharmacological Profile of Novel Spiro-Barbiturates

The defining characteristic of these novel spiro-barbiturates is their ability to reverse the enhancement of GABA-A receptor desensitization caused by general anesthetics, without affecting GABA-induced desensitization on their own.[1] This profile distinguishes them as true reversal agents rather than NAMs, which would independently decrease the receptor's response to GABA.

Data Presentation: Structure-Activity Relationships

The functional activity of the novel spiro-barbiturate derivatives was primarily assessed using a [³H]muscimol binding assay designed to measure the desensitization state of the GABA-A receptor. The tables below summarize the quantitative data for representative compounds from the key study.

-

PAM Activity is quantified as the percentage enhancement of 2 nM [³H]muscimol binding at a compound concentration of 300 μM. A positive value indicates that the compound promotes the desensitized state, typical of classical barbiturates.

-

NAL Activity is quantified as the percentage reversal of [³H]muscimol binding enhanced by the anesthetic R-mTFD-MPAB (10 μM). A positive value indicates the compound's ability to reverse the anesthetic's effect.

Table 1: Effect of Spiro-Ring Size on Allosteric Modulation [1]

| Compound ID | Spiro-Ring Size | PAM Activity (% Enhancement) | NAL Activity (% Reversal) |

| 1g | 5-membered | Moderate | Significant |

| 2g | 6-membered | Increased | None |

| 3g | 7-membered | High | None |

| Phenobarbital | (Acyclic) | 43% | -12% (slight enhancement) |

Table 2: Effect of Phenyl Ring Substitution (5-Membered Spiro Series) [1]

| Compound ID | Phenyl Substituent | PAM Activity (% Enhancement) | NAL Activity (% Reversal) |

| 6a | 4-Methyl (4-Me) | None | High |

| 6b | 4-Methoxy (4-OMe) | None | High |

| 6c | 4-Bromo (4-Br) | Mixed (43%) | Moderate (26%) |

| 6d | 4-Isopropyl (4-iPr) | High (54%) | None |

Note: Specific numerical values for all 50+ compounds are detailed in the source publication. The qualitative descriptions here are based on the trends reported.

Experimental Protocols

The primary assay used to characterize the novel spiro-barbiturates was a radioligand binding assay measuring the desensitization state of the GABA-A receptor.

Detailed Methodology: [³H]Muscimol Binding Assay for Receptor Desensitization[1]

-

Principle: GABA-A receptors exist in equilibrium between a resting and a desensitized state. Agonists like GABA and muscimol (B1676869) have a much higher affinity (approx. 100-fold) for the desensitized state. By using a low concentration of [³H]muscimol (2 nM), which is significantly below the apparent affinity for the resting state, binding predominantly occurs only to receptors already in the desensitized state. PAMs stabilize this desensitized state, thus increasing the binding of 2 nM [³H]muscimol. NALs are identified by their ability to reduce the binding enhancement caused by a known PAM (e.g., a general anesthetic) without increasing binding on their own.

-

Membrane Preparation: Whole rat brains (minus cerebellum and pons/medulla) are homogenized in a sucrose (B13894) buffer and centrifuged. The resulting pellet is subjected to osmotic shock and further centrifugation steps to isolate the P2 membrane fraction, which is rich in synaptic membranes containing GABA-A receptors.

-

Binding Incubation:

-

Aliquots of the prepared membrane suspension are incubated in a buffer solution.

-

[³H]muscimol is added to a final concentration of 2 nM.

-

Test compounds (novel spiro-barbiturates) are added at a screening concentration (e.g., 300 μM).

-

For NAL activity assessment, a standard PAM, such as the anesthetic R-mTFD-MPAB (10 μM), is co-incubated with the test compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GABA (10 μM).

-

-

Assay Termination and Measurement:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold buffer.

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

PAM Activity is calculated as the percentage increase in specific binding in the presence of the test compound compared to the baseline (buffer only).

-

NAL Activity is calculated as the percentage reduction in the specific binding that was enhanced by the standard PAM.

-

Visualizations: Pathways and Workflows

Signaling Pathway of GABA-A Receptor Modulation

References

An In-Depth Technical Guide on the Structure-Activity Relationship of N-Alkyl Barbiturates

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkyl barbiturates, a significant class of central nervous system (CNS) depressants, have long been a subject of extensive research due to their therapeutic applications as sedative-hypnotics and anticonvulsants. The pharmacological activity of these compounds is intricately linked to their chemical structure, with subtle modifications leading to profound changes in their potency, duration of action, and side-effect profile. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of N-alkyl barbiturates, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Structure-Activity Relationships of N-Alkyl Barbiturates

The core structure of barbiturates is barbituric acid, which itself is inactive. The CNS depressant activity is conferred by substitutions at the C5 and N1/N3 positions of the pyrimidine (B1678525) ring.

The Role of Lipophilicity

A critical determinant of the pharmacological activity of N-alkyl barbiturates is their lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP). Increased lipophilicity generally facilitates the passage of the drug across the blood-brain barrier, leading to a more rapid onset of action. However, an optimal range of lipophilicity is crucial for potent activity.

N-Alkylation: The introduction of alkyl groups at the N1 and/or N3 positions significantly influences the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of barbiturates.

-

N-Methylation at one of the imide hydrogens, as seen in mephobarbital (N-methylphenobarbital), generally increases the onset of action and reduces the duration of action compared to the non-methylated parent compound, phenobarbital (B1680315).[1][2] This is attributed to the increased lipid solubility conferred by the methyl group.

-

N,N'-Dialkylation can further increase lipophilicity. However, substitution at both N1 and N3 positions can lead to a loss of acidic character, which is essential for activity, potentially rendering the compound inactive.

C5-Substituents: The nature of the substituents at the C5 position is paramount for sedative-hypnotic and anticonvulsant activity.

-

Alkyl Chains: The total number of carbon atoms in the two alkyl chains at the C5 position should ideally be between 4 and 10 for optimal therapeutic action. Branching of the alkyl chains tends to increase activity and shorten the duration of action.

-

Aromatic and Alicyclic Rings: The presence of an aromatic or alicyclic ring at the C5 position, as in phenobarbital, generally confers greater potency compared to aliphatic groups with a similar number of carbon atoms.

Quantitative Data on N-Alkyl Barbiturates

The following tables summarize key quantitative data for a selection of N-alkyl barbiturates, providing a basis for comparison of their potency and physicochemical properties.

Table 1: Anticonvulsant and Sedative-Hypnotic Activity of Selected Barbiturates

| Compound | N1-Substituent | C5-Substituents | Anticonvulsant Activity (MES, ED₅₀, mg/kg, mouse) | Sedative-Hypnotic Activity (EC₅₀, μM) |

| Phenobarbital | H | Ethyl, Phenyl | 22[3] | 133 (direct activation of GABA-A receptor)[4] |

| Mephobarbital | Methyl | Ethyl, Phenyl | Similar to Phenobarbital[2] | Not explicitly found |

| Pentobarbital | H | Ethyl, 1-Methylbutyl | Not primarily anticonvulsant | 41 (potentiation of GABA-A IPSCs)[4] |

| Metharbital | Methyl | Ethyl, Ethyl | Data not available | Data not available |

Table 2: Physicochemical Properties and GABA-A Receptor Modulation

| Compound | LogP | pKa | GABA-A Receptor Modulation (Potentiation of GABA-evoked current) |

| Phenobarbital | 1.47 | 7.3 | Potentiation and direct activation[4][5] |

| Mephobarbital | 1.83 | 7.8 | Similar to Phenobarbital[2] |

| Pentobarbital | 2.1 | 8.1 | Potentiation and direct activation[4][5] |

| Methohexital | 2.5 | 8.3 | Data not available |

Experimental Protocols

Synthesis of N-Alkyl Barbiturates

The synthesis of N-alkyl barbiturates can be achieved through various methods, with a common approach being the N-alkylation of a pre-formed barbiturate ring.

Protocol 1: Synthesis of N-Methylphenobarbital (Mephobarbital)

This protocol is a representative example of the N-alkylation of a this compound.

Materials:

-

Phenobarbital

-

Diazomethane (B1218177) in diethyl ether

-

Diethyl ether

-

Stirring apparatus

-

Round-bottom flask

-

Apparatus for solvent evaporation

Procedure:

-

Dissolve phenobarbital in a minimal amount of methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane with constant stirring. The addition is continued until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Allow the reaction mixture to stand at room temperature for 1 hour to ensure complete reaction.

-

Evaporate the solvent under reduced pressure.

-

The resulting solid residue is recrystallized from a suitable solvent, such as aqueous ethanol, to yield pure N-methylphenobarbital.[6]

Note: Diazomethane is a toxic and explosive gas and should be handled with extreme caution in a well-ventilated fume hood by experienced personnel.

Biological Evaluation

Protocol 2: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Animals:

-

Male Swiss mice (20-25 g)

Procedure:

-

Administer the test compound (N-alkyl this compound) intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group receives only the solvent.

-

At the time of peak effect (predetermined for each compound), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of the tonic hindlimb extension is considered as the endpoint for protection.

-

Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor component of the seizure, using a suitable statistical method (e.g., probit analysis).[3][7][8]

Protocol 3: Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents

This electrophysiological technique allows for the direct measurement of the effect of N-alkyl barbiturates on the function of GABA-A receptors.

Cell Preparation:

-

Use cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing specific GABA-A receptor subunits.

Recording Solutions:

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Internal (pipette) solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

Procedure:

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline chloride current.

-

Co-apply the N-alkyl this compound with GABA to the cell.

-

Record the potentiation of the GABA-evoked current in the presence of the test compound.

-

To assess direct activation, apply the N-alkyl this compound in the absence of GABA.

-

Analyze the changes in current amplitude, decay kinetics, and other parameters to characterize the modulatory effects of the N-alkyl this compound.[9][10][11]

Signaling Pathways and Molecular Mechanisms

N-alkyl barbiturates exert their effects primarily by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the CNS.

Caption: Mechanism of N-Alkyl this compound Action on the GABA-A Receptor.

The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunit combinations (e.g., α, β, γ). Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex, different from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. At higher concentrations, some barbiturates can directly activate the GABA-A receptor, leading to chloride influx and neuronal hyperpolarization even in the absence of GABA.[4][5]

The specific subunit composition of the GABA-A receptor influences the affinity and efficacy of barbiturates. For instance, studies have shown that GABA-A receptors containing α6 subunits exhibit a higher affinity and efficacy for direct activation by pentobarbital.[12] N-alkylation can potentially alter the interaction with the binding pocket on the GABA-A receptor, thereby modulating the drug's pharmacological profile.

Caption: Workflow for the Development of Novel N-Alkyl Barbiturates.

Conclusion

The structure-activity relationship of N-alkyl barbiturates is a well-established yet continually evolving field of study. Lipophilicity, governed by substitutions at the N- and C5-positions, plays a pivotal role in determining the pharmacological properties of these compounds. N-alkylation, in particular, offers a valuable strategy for fine-tuning the onset and duration of action. A thorough understanding of the quantitative SAR, coupled with detailed experimental evaluation, is essential for the rational design and development of novel N-alkyl barbiturates with improved therapeutic profiles. Future research may focus on elucidating the precise interactions of N-alkyl barbiturates with specific GABA-A receptor subunit combinations to design more selective and safer CNS depressants.

References

- 1. SAR OF BARBITURATES & BENZODIAZEPINES.docx [slideshare.net]

- 2. Methylphenobarbital - Wikipedia [en.wikipedia.org]

- 3. Anticonvulsant activity of phenobarbital and valproate against maximal electroshock in mice during chronic treatment with caffeine and caffeine discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-beta-D-glucopyranosyluronate derivatives of barbital, phenobarbital, metharbital, and mephobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical History of Barbiturates in Psychiatry and Neurology

For Researchers, Scientists, and Drug Development Professionals

Introduction

For over half a century, barbiturates were a cornerstone of pharmacotherapy in psychiatry and neurology. From their synthesis in the late 19th century to their gradual replacement by benzodiazepines in the 1960s and 70s, these drugs revolutionized the treatment of a wide range of conditions, including anxiety, insomnia, epilepsy, and psychosis.[1][2][3] This in-depth technical guide explores the historical application of barbiturates, their mechanisms of action, the experimental protocols that defined their use, and the quantitative data that ultimately revealed their limitations. We will delve into the core science behind these powerful central nervous system depressants, providing a detailed resource for researchers and drug development professionals interested in the evolution of neuropharmacology.

Mechanism of Action: Beyond Simple Sedation

The primary mechanism of action for barbiturates is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[4][5][6] Unlike benzodiazepines, which increase the frequency of the chloride channel opening, barbiturates increase the duration of the channel opening, leading to a more profound and prolonged inhibitory effect.[4] At higher concentrations, barbiturates can directly activate the GABA-A receptor, contributing to their anesthetic and potentially toxic effects.[5][6]

Beyond their well-established effects on GABAergic transmission, barbiturates also exert a significant influence on excitatory neurotransmission by blocking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[4][5][6] This dual action of enhancing inhibition and suppressing excitation explains their potent central nervous system depressant effects.

Signaling Pathway of Barbiturate Action at the GABA-A Receptor

Historical Applications and Experimental Protocols

The therapeutic landscape of the early 20th century was sparse, with treatments for severe psychiatric and neurological disorders being largely ineffective. The introduction of barbiturates offered a new frontier in patient management.

Epilepsy: From Bromides to Phenobarbital (B1680315)

Prior to the advent of barbiturates, the primary treatment for epilepsy was bromide salts, which were associated with significant toxicity.[7] The discovery of phenobarbital's anticonvulsant properties in 1912 marked a significant advancement in epilepsy management.[1][3]

Experimental Protocol: Early Use of Phenobarbital for Epilepsy (circa 1920s-1930s)

-

Objective: To reduce seizure frequency and severity in patients with epilepsy.

-

Patient Population: Adults and children with diagnosed convulsive epilepsy.

-

Methodology:

-

A baseline seizure frequency was established over a period of several weeks to months.

-

Phenobarbital was initiated at a low dose, typically 65 mg once or twice daily for adults, and 30 mg for children.[7]

-

The dosage was gradually increased based on clinical response and tolerability, with a maximum recommended daily dose of around 400 mg for adults.[7]

-

Patients were monitored for seizure frequency and side effects, which included drowsiness, ataxia, and cognitive slowing.

-

If seizures were not adequately controlled, phenobarbital was often combined with or replaced by bromide.[7]

-

"Sleep Cures" for Psychosis: The Dauerschlaf of Jakob Klaesi

In the 1920s, Swiss psychiatrist Jakob Klaesi pioneered the use of "Dauerschlaf" or "prolonged sleep therapy" for patients with schizophrenia.[1][8] The underlying theory was that a prolonged period of rest would allow the brain to recover from the psychotic state.

Experimental Protocol: Klaesi's "Dauerschlaf" Therapy

-

Objective: To induce a prolonged state of sleep to treat schizophrenia.

-

Patient Population: Patients with severe, acute schizophrenia.

-

Methodology:

-

A combination of barbiturates, most notably a mixture called Somnifen (containing diethyl- and diallyl-barbituric acid), was administered.[8]

-

The dosage was sufficient to induce and maintain a deep sleep for a period of 7 to 10 days.

-

Patients were carefully monitored for vital signs, including respiration and circulation, due to the high risk of complications such as pneumonia.[8]

-

Nutritional and fluid needs were met through tube feeding.

-

Upon completion of the sleep period, the barbiturates were gradually withdrawn.

-

The therapeutic outcome was assessed based on the patient's psychiatric state upon awakening.

-

Narcoanalysis: The Amobarbital Interview

The "amytal interview," a form of narcoanalysis, was developed in the 1930s and gained prominence during World War II for the treatment of combat-related trauma.[6][7] The technique involved the intravenous administration of a short- or intermediate-acting this compound, such as sodium amobarbital or thiopental, to induce a state of disinhibition and facilitate psychotherapy.[6]

Experimental Protocol: The Amobarbital Interview

-

Objective: To facilitate the recall of traumatic memories and to differentiate between organic and functional mental disorders.

-

Patient Population: Patients with conversion disorders, catatonia, mutism, and suspected psychogenic amnesia.[2]

-

Methodology:

-

The patient is placed in a comfortable, quiet setting.

-

A 5% solution of sodium amobarbital is prepared for intravenous infusion.[9]

-

The solution is administered slowly, typically at a rate of 1 cc/min or less, over a period of 10 minutes.[9][10]

-

The psychiatrist engages the patient in a semi-structured interview, asking questions about their history and the events leading to their current condition.[10]

-

The patient's verbal and non-verbal responses are closely observed. A positive response in a patient with catatonic mutism, for example, would be the onset of speech.[9][10]

-

The interview is terminated once the desired information is obtained or if the patient becomes overly sedated or distressed.

-

The patient is monitored until the effects of the this compound have worn off.

-

Quantitative Data: Efficacy and Side Effects

While early reports on the efficacy of barbiturates were often anecdotal and lacked rigorous statistical analysis, some quantitative data can be gleaned from historical sources and more recent analyses of their long-term use.

Table 1: Efficacy of Phenobarbital in Epilepsy

| Study Period | Patient Population | Efficacy Measure | Reported Efficacy | Citation(s) |

| 1920s-1930s | Children and Adults | Seizure Reduction | Considered highly effective compared to bromides | [7] |

| More Recent Trials | Children | Seizure Freedom | No significant difference compared to other AEDs | [10][11] |

| More Recent Trials | Adults in Rural China | >=50% Seizure Reduction | 72% of patients at 24 months | [12] |

Table 2: Common Side Effects of Barbiturates in Psychiatric and Neurological Use

| Side Effect | Description | Associated Barbiturates | Citation(s) |

| Drowsiness & Sedation | Excessive sleepiness and reduced alertness | All barbiturates | [13][14][15] |

| Cognitive Impairment | Difficulty with memory, concentration, and judgment | All barbiturates | [13][15] |

| Ataxia & Incoordination | Difficulty with balance and coordinated movements | All barbiturates | [14][15] |

| Respiratory Depression | Slowed and shallow breathing, especially at high doses | All barbiturates | [13] |

| Dependence & Withdrawal | Physical and psychological addiction with severe, potentially fatal withdrawal symptoms | All barbiturates | [4] |

| Behavioral Disturbances | Irritability, excitement, and paradoxical hyperactivity, especially in children and the elderly | Phenobarbital | [14] |

The Decline of the this compound Era

The widespread use of barbiturates began to decline in the 1950s and 1960s for several key reasons:

-

Narrow Therapeutic Index: The dose required for a therapeutic effect was dangerously close to the toxic and lethal dose.[13]

-

High Potential for Dependence and Abuse: Both physical and psychological dependence were common, and withdrawal could be life-threatening.[4]

-

Toxicity and Overdose: this compound overdose, either accidental or intentional, was a significant cause of death.

-

Development of Safer Alternatives: The introduction of benzodiazepines in the 1960s offered a much safer alternative with a wider therapeutic window and lower risk of fatal overdose.

Conclusion

The era of barbiturates in psychiatry and neurology represents a pivotal chapter in the history of psychopharmacology. These drugs provided the first truly effective treatments for a range of debilitating conditions, offering hope to patients and clinicians alike. However, their significant risks and the development of safer alternatives ultimately led to their decline. The story of barbiturates serves as a crucial lesson in the ongoing quest for more effective and safer treatments for neurological and psychiatric disorders, highlighting the importance of understanding the complex interplay between a drug's mechanism of action, its therapeutic benefits, and its potential for harm. For today's researchers and drug development professionals, the history of barbiturates underscores the critical need for rigorous clinical trials, careful patient monitoring, and the continuous pursuit of novel therapeutic agents with improved safety profiles.

References

- 1. Inhibitory effect of anti-seizure medications on ionotropic glutamate receptors: special focus on AMPA receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. How phenobarbital revolutionized epilepsy therapy: the story of phenobarbital therapy in epilepsy in the last 100 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. How theories evolved concerning the mechanism of action of barbiturates [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound and benzodiazepine modulation of GABA receptor binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Controlled investigation of the amobarbital interview for catatonic mutism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. psychiatryonline.org [psychiatryonline.org]

- 11. Ketogenic diet - Wikipedia [en.wikipedia.org]

- 12. How phenobarbital revolutionized epilepsy therapy: The story of phenobarbital therapy in epilepsy in the last 100 years | Semantic Scholar [semanticscholar.org]

- 13. The history of barbiturates a century after their clinical introduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Diverse Properties of Novel Spiro-Barbiturates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spiro-barbiturates, a unique class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their distinct three-dimensional structures and wide-ranging pharmacological applications.[1][2] This technical guide provides an in-depth overview of the synthesis of novel spiro-barbiturates, their chemical properties, and their potential as therapeutic agents. The information is compiled from recent scientific literature to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Synthesis of Spiro-Barbiturates: Innovative and Sustainable Approaches

The synthesis of spiro-barbiturates has evolved to include efficient and environmentally friendly methods. These strategies often involve multi-component reactions that allow for the construction of complex molecules in a single step, minimizing waste and improving overall efficiency.[3][4]

A notable approach is the one-pot, three-component reaction of arylidene-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones with dimethylacetylenedicarboxylate and triphenylphosphine (B44618).[3] This reaction has been successfully carried out in cyclopentyl methyl ether (CPME), a bio-based green solvent, at room temperature, highlighting a commitment to sustainable chemistry.[3] Another innovative method involves a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino reaction, which has been utilized to synthesize various spiro compounds with good yields.[5][6]

Furthermore, the intermolecular [2+2+2] cycloaddition of propargyl halides with 1,6-diynes, catalyzed by Mo(CO)6, has been employed to generate spiro-barbiturates containing a benzyl (B1604629) halo moiety.[7] These modern synthetic routes offer significant advantages over traditional methods, providing access to a diverse library of spiro-barbiturate derivatives for further investigation.

General Synthetic Workflow

The synthesis of spiro-barbiturates typically follows a logical progression from starting materials to the final, purified compound. The workflow often involves a key cyclization step to form the characteristic spirocyclic core.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of spiro-barbiturates.

Protocol 1: Green Synthesis of Spiro-Barbiturates[3]

-

Synthesis of Benzylidene-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones: An equimolar mixture of 1,3-dimethylbarbituric acid and an appropriate aromatic aldehyde is refluxed in a suitable solvent (e.g., ethanol) for a specified time. The product is then filtered, washed, and dried.

-

Synthesis of Spiro-Barbiturate Compounds: The synthesized arylidene-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is reacted with dimethylacetylenedicarboxylate and triphenylphosphine in cyclopentyl methyl ether (CPME) under room temperature conditions. The reaction progress is monitored by thin-layer chromatography.

-

Purification: Upon completion, the solvent is evaporated, and the residue is purified using column chromatography on silica (B1680970) gel to yield the pure spiro-barbiturate derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of Galactopyranosyl-Derived Spiro-Barbiturates[8]

-

Preparation of 5,5-Dibromobarbituric Acid: Barbituric acid is brominated by adding molecular bromine in water at 50°C. The resulting 5,5-dibromobarbituric acid is then purified.

-

Synthesis of Spiro-Barbiturate: A mixture of 5,5-dibromobarbituric acid, α-D-galactose, and pyridine (B92270) in alcohol is refluxed for 3 hours.

-

Isolation: The excess solvent is removed by distillation, and the resulting syrup is poured onto crushed ice to precipitate the product.

-

Characterization: The structure of the galactopyranosyl-derived spiro-barbiturate is confirmed by 1H NMR, 13C NMR, FAB-MS, and elemental analysis.

Pharmacological Properties and Biological Activities

Novel spiro-barbiturates have been investigated for a variety of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Anticonvulsant and CNS Depressant Activities

Spiro-barbiturates have shown promise as central nervous system (CNS) depressants with sedative, hypnotic, and anticonvulsant properties.[2][8][9] These compounds are thought to interact with GABAA receptors, similar to traditional barbiturates, but with potentially improved safety profiles.[2][3] Some derivatives have been shown to be potent sedative-hypnotic and anticonvulsant agents in in-vivo studies.[2][9] Interestingly, certain conformationally constrained spiro-analogs of phenobarbital (B1680315) have been found to reverse the action of general anesthetics on GABAA receptors, acting as null allosteric ligands.[10][11][12]

Anticancer Activity

Several studies have highlighted the potential of spiro-barbiturates as anticancer agents.[13][14] In vitro studies have demonstrated the cytotoxicity of these compounds against various human cancer cell lines, including colon, prostate, and promyelocytic leukemia.[5][6] For instance, certain spiro compounds synthesized via a microwave-assisted domino reaction exhibited significant antiproliferative activities, with IC50 values in the micromolar range.[5][6] The mechanism of action may involve the induction of apoptosis, as evidenced by increased levels of caspases and reactive oxygen species in treated cancer cells.[15]

Antimicrobial and Antifungal Activities

The antimicrobial properties of spiro-barbiturates have also been explored.[16][17] Novel galactopyranosyl-derived spiro-barbiturates have demonstrated both antibacterial and antifungal activities.[16] Additionally, spiroheterobicyclic compounds derived from thiobarbituric acid have been synthesized and evaluated for their in vitro antibacterial potency against both Gram-positive and Gram-negative bacteria.[17] Some novel spiro-pyrimidobarbiturates have also shown promising antibacterial activities.[18][19]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the synthesis and biological activity of novel spiro-barbiturates.

Table 1: Synthesis of Spiro-Barbiturates - Reaction Yields

| Reaction Type | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Knoevenagel/Michael/Cyclization | 1-methylimidazolium chloride / Microwave | Ethanol | 43-98 | [5][6] |

| Three-component reaction | - / Room Temperature | CPME | High | [3] |

| Reaction with α-D-galactose | Pyridine / Reflux | Alcohol | - | [16] |

| [2+2+2] Cycloaddition | Mo(CO)6 | - | - | [7] |

Table 2: In Vitro Anticancer Activity of Spiro-Barbiturates (IC50 values in µM)[5][6]

| Compound | HCT116 (Colon) | PC3 (Prostate) | HL60 (Leukemia) | SNB19 (Astrocytoma) |

| 1c | 52.81 | 74.40 | 49.72 | 101 |

Conclusion

The field of spiro-barbiturate synthesis is rapidly advancing, with a strong emphasis on the development of sustainable and efficient methodologies. The diverse pharmacological properties of these compounds, including their anticonvulsant, anticancer, and antimicrobial activities, underscore their potential as a versatile scaffold for the design of novel therapeutic agents. Further research, including in vivo studies and mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this promising class of molecules. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Green synthesis of spiro-barbiturates: advancing sustainable chemistry and drug design research - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00343A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Synthesis of Spiro Barbiturates and Meldrum’s Acid Derivatives via a [2+2+2] Cyclotrimerization | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Novel Spiro Barbiturates Can Reverse the Action of General Anesthetics on the GABAAR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis of new thiobarbituric acid derived spiroheterobicyclic compounds and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [논문]Regiospecific synthesis of novel spiro‐pyrimidobarbiturates with promising antibacterial activities [scienceon.kisti.re.kr]

The Toxicokinetics of Barbiturate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics of various barbiturate compounds. Barbiturates are a class of central nervous system depressants with a narrow therapeutic index, making a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) critical for research, drug development, and clinical toxicology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of the disposition of these compounds in the body.

Introduction to this compound Toxicokinetics

Barbiturates are derivatives of barbituric acid and are classified based on their duration of action, which is largely dictated by their physicochemical properties and subsequent toxicokinetic profiles. The onset, intensity, and duration of their pharmacological and toxic effects are directly related to the processes of ADME. Key differences in lipid solubility, protein binding, and rates of metabolism and excretion differentiate long-acting barbiturates like phenobarbital (B1680315) from short-acting and ultra-short-acting agents such as pentobarbital (B6593769) and thiopental, respectively.

Comparative Toxicokinetic Data of Barbiturates

The following tables summarize key quantitative toxicokinetic parameters for a range of this compound compounds in humans. These values are essential for predicting the behavior of these drugs in the body and for understanding their potential for toxicity.

Table 1: Elimination Half-Life and Volume of Distribution of Common Barbiturates

| This compound | Classification | Elimination Half-Life (hours) | Volume of Distribution (L/kg) |

| Phenobarbital | Long-acting | 53 - 118[1] | 0.37 - 1.21[2][3] |

| Pentobarbital | Short-acting | 15 - 50[4] | ~1[4] |

| Secobarbital | Short-acting | 15 - 40 | 1.5 |

| Amobarbital | Intermediate-acting | 8 - 42 | 0.9 - 1.4 |

| Butalbital | Intermediate-acting | ~35 | 0.8 |

| Thiopental | Ultra-short-acting | 3 - 8 | 2.3 - 2.5 |

| Methohexital | Ultra-short-acting | 1.5 - 5[5] | 2.2 |

Table 2: Clearance, Protein Binding, and Oral Bioavailability of Common Barbiturates

| This compound | Clearance (mL/min/kg) | Plasma Protein Binding (%) | Oral Bioavailability (%) |

| Phenobarbital | 0.05 - 0.17 | 20 - 45 | ~95[6] |

| Pentobarbital | 0.4 - 0.9 | 35 - 45 | ~90 |

| Secobarbital | 1.6 - 3.8 | 46 - 70 | ~90 |

| Amobarbital | 0.3 - 0.8 | 55 - 70 | ~90 |

| Butalbital | ~0.3 | 20 - 26 | ~85 |